3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide
Overview
Description
3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide is a synthetic organic compound that belongs to the class of amides. It features a dichlorophenyl group, an amino group, and a hydroxyimino group attached to a propanamide backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amino groups.
Amidation: Formation of the amide bond.
Hydroxyimino Formation: Introduction of the hydroxyimino group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or hydroxyimino groups.
Reduction: Reduction reactions might target the hydroxyimino group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic ring or at the amide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicine, such compounds could be explored for their therapeutic potential, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, the compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for 3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, modulating their activity through binding interactions. The molecular targets could include receptors, enzymes, or nucleic acids, and the pathways involved might be related to signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-(3,4-Dichlorophenyl)Propanamide: Lacks the hydroxyimino group.
3-Amino-N-Phenyl-3-(Hydroxyimino)Propanamide: Lacks the dichloro substitution on the phenyl ring.
N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide: Lacks the amino group.
Uniqueness
The presence of both the hydroxyimino and dichlorophenyl groups in 3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide might confer unique chemical reactivity and biological activity compared to its analogs. This could make it particularly interesting for specific applications in research and industry.
Properties
IUPAC Name |
3-amino-N-(3,4-dichlorophenyl)-3-hydroxyiminopropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-6-2-1-5(3-7(6)11)13-9(15)4-8(12)14-16/h1-3,16H,4H2,(H2,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCUNEBJPYZWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=NO)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399480 | |
Record name | 3-Amino-N-(3,4-dichlorophenyl)-3-(hydroxyimino)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763031-30-7 | |
Record name | 3-Amino-N-(3,4-dichlorophenyl)-3-(hydroxyimino)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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